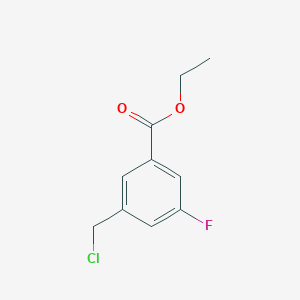
Ethyl 3-(chloromethyl)-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(chloromethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(chloromethyl)-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-5-fluorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct chloromethylation of ethyl 5-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction is also conducted under reflux conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chloromethyl)-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 3-(chloromethyl)-5-fluorobenzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Hydrolysis: The major products are 3-(chloromethyl)-5-fluorobenzoic acid and ethanol.
Reduction: The primary product is the corresponding alcohol, ethyl 3-(hydroxymethyl)-5-fluorobenzoate.
Scientific Research Applications
Ethyl 3-(chloromethyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of ethyl 3-(chloromethyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Ethyl 3-(chloromethyl)-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-(bromomethyl)-5-fluorobenzoate: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 3-(chloromethyl)-4-fluorobenzoate: The fluorine atom is positioned differently, which can influence the compound’s chemical properties and interactions.
Ethyl 3-(chloromethyl)-5-chlorobenzoate: Contains an additional chlorine atom, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
ethyl 3-(chloromethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 |
InChI Key |
HQZJZQZBFUAIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


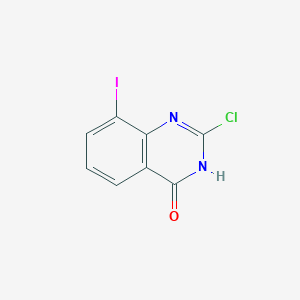
![2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)
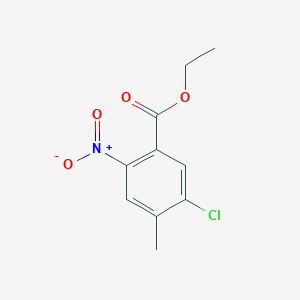
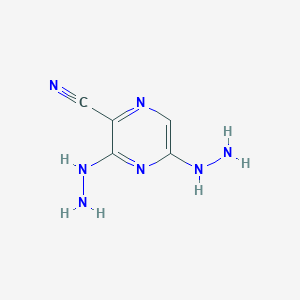

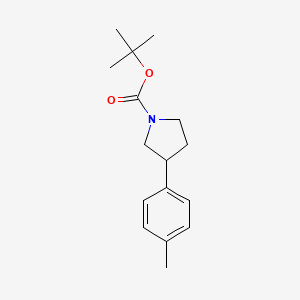
![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)
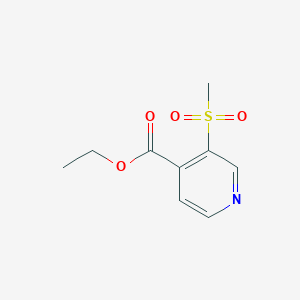
![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

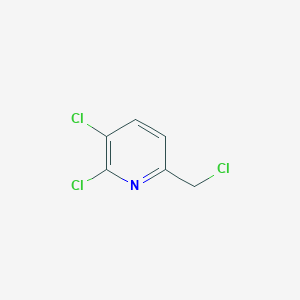
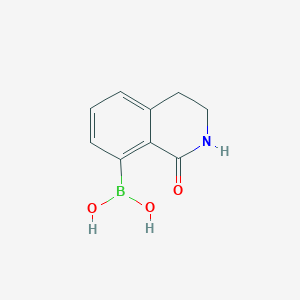
![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
